

Application Notes: Azvudine Hydrochloride in Organoid Culture Systems

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Compound of Interest

Compound Name: Azvudine hydrochloride

Cat. No.: B2717749

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Introduction

Azvudine (FNC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) with demonstrated broad-spectrum antiviral activity against several viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and SARS-CoV-2.[1][2][3][4] Its mechanism of action involves intracellular phosphorylation to its active triphosphate form, which is then incorporated into the growing viral DNA or RNA chain by viral polymerases (like reverse transcriptase or RNA-dependent RNA polymerase), leading to premature chain termination and inhibition of viral replication.[2][3][5]

Organoid culture systems have emerged as powerful tools in virology research, offering a more physiologically relevant ex vivo model compared to traditional 2D cell cultures.[6][7][8] These self-organizing, three-dimensional structures recapitulate the cellular diversity, architecture, and functionality of their organ of origin, providing a superior platform for studying host-pathogen interactions, viral pathogenesis, and for screening antiviral drugs.[6][8][9] The use of organoids allows for the investigation of patient-specific responses to both viral infections and therapeutic interventions.[10]

Rationale for Using Organoid Systems to Study Azvudine

The application of organoid technology to the study of **Azvudine hydrochloride** offers several key advantages:

- **Physiological Relevance:** Organoids mimic the complex cellular environment of human organs, enabling a more accurate assessment of Azvudine's efficacy and potential toxicity than is possible with conventional cell lines.[\[6\]](#)[\[11\]](#)
- **Host-Pathogen Interaction Studies:** Organoid models can be used to dissect the intricate interactions between viruses and host cells, and to evaluate how Azvudine modulates these processes.[\[7\]](#)[\[10\]](#)
- **Drug Screening and Toxicity Assessment:** Organoids serve as robust platforms for preclinical screening of antiviral compounds.[\[8\]](#)[\[10\]](#) They can be used to determine the effective dose of Azvudine against various viruses in a tissue-specific context and to evaluate potential cytotoxic effects.[\[11\]](#)[\[12\]](#)
- **Modeling of Specific Viral Diseases:** Organoids derived from different tissues (e.g., lung, intestine, liver) can be used to model infections by specific viruses and to test the efficacy of Azvudine in these models.[\[6\]](#)[\[10\]](#)[\[13\]](#) For instance, lung organoids can be used to study respiratory viruses, while intestinal organoids are suitable for investigating enteric viruses.
[\[10\]](#)[\[14\]](#)[\[15\]](#)

Potential Applications

The use of **Azvudine hydrochloride** in organoid culture systems has several potential research applications:

- **Efficacy Testing:** Evaluating the antiviral activity of Azvudine against a range of viruses in different organoid models.
- **Toxicity Profiling:** Assessing the potential cytotoxicity of Azvudine in various human organoid systems to predict tissue-specific adverse effects.[\[12\]](#)
- **Mechanism of Action Studies:** Investigating the detailed molecular mechanisms by which Azvudine inhibits viral replication within a complex, multicellular environment.
- **Drug Combination Studies:** Evaluating the synergistic or antagonistic effects of combining Azvudine with other antiviral agents.

- Personalized Medicine: Using patient-derived organoids to assess individual responses to Azvudine treatment.[10]

Experimental Protocols

While specific published protocols for Azvudine in organoids are not yet available, the following generalized protocols for cytotoxicity and antiviral efficacy testing can be adapted by researchers.

Protocol 1: Cytotoxicity Assessment of Azvudine Hydrochloride in Human Organoids

This protocol describes how to determine the 50% cytotoxic concentration (CC50) of Azvudine in an organoid model using a commercially available ATP-based cell viability assay (e.g., CellTiter-Glo® 3D).[16][17]

Materials:

- Mature human organoid cultures (e.g., lung, intestinal)
- Basal culture medium for the specific organoid type
- Extracellular matrix (e.g., Matrigel®)
- **Azvudine hydrochloride**
- DMSO (for stock solution preparation)
- 96-well plates
- CellTiter-Glo® 3D Cell Viability Assay[16]
- Luminometer

Procedure:

- Organoid Seeding: Seed organoids in a 96-well plate according to established protocols for the specific organoid type.

- **Drug Preparation:** Prepare a stock solution of **Azvudine hydrochloride** in DMSO. Create a series of 2-fold serial dilutions in the appropriate culture medium to achieve a range of final concentrations (e.g., from 0.1 μ M to 100 μ M).[18] Include a vehicle-only control (DMSO at the highest concentration used) and a no-drug control.[18]
- **Drug Treatment:** Carefully remove the existing medium from the organoid cultures and replace it with the medium containing the different concentrations of Avzudine.
- **Incubation:** Incubate the plate at 37°C in a 5% CO₂ incubator for a duration appropriate for the experiment (e.g., 72 hours).
- **Viability Assay:**
 - Equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature.[12]
 - Add the CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions.
 - Mix the contents by shaking the plate for 5 minutes at room temperature.
 - Incubate for an additional 25-30 minutes at room temperature to stabilize the luminescent signal.
- **Data Acquisition:** Measure the luminescence using a plate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC₅₀ value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Antiviral Efficacy Testing of Avzudine Hydrochloride in Human Organoids

This protocol outlines a general procedure for assessing the antiviral efficacy of Avzudine in a virus-infected organoid model.

Materials:

- Mature human organoid cultures
- Virus stock with a known titer
- **Azvadine hydrochloride**
- Reagents for quantifying viral load (e.g., qPCR primers and probes, reagents for plaque assay)
- Reagents for assessing cell viability (optional, can be multiplexed)

Procedure:

- Organoid Infection:
 - Infect the organoids with the virus at a predetermined multiplicity of infection (MOI). The method of infection (e.g., microinjection into the lumen or addition to the culture medium) will depend on the virus and the organoid model.[\[10\]](#)
 - Include uninfected controls.
- Drug Treatment: Immediately following infection, treat the organoids with non-toxic concentrations of Azvadine (as determined in Protocol 1).[\[19\]](#) Include an infected, untreated control.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period relevant to the virus's replication cycle (e.g., 48-72 hours).
- Endpoint Analysis:
 - Viral Load Quantification:
 - qPCR: Harvest the organoids and/or the culture supernatant. Extract viral RNA or DNA and perform quantitative PCR to determine the number of viral genome copies.
 - Plaque Assay: Collect the culture supernatant and perform a plaque assay on a susceptible cell line to determine the infectious virus titer.

- Cell Viability (Optional): Assess the viability of the organoids to determine if Azvudine protects them from virus-induced cell death.[\[20\]](#)
- Data Analysis: Calculate the 50% effective concentration (EC50) of Azvudine by plotting the percentage of viral inhibition against the log of the drug concentration. The selectivity index (SI), a measure of the drug's therapeutic window, can be calculated as the ratio of CC50 to EC50.

Data Presentation

The following are template tables for presenting quantitative data from the described experiments.

Table 1: Cytotoxicity of **Azvudine Hydrochloride** in Different Organoid Models

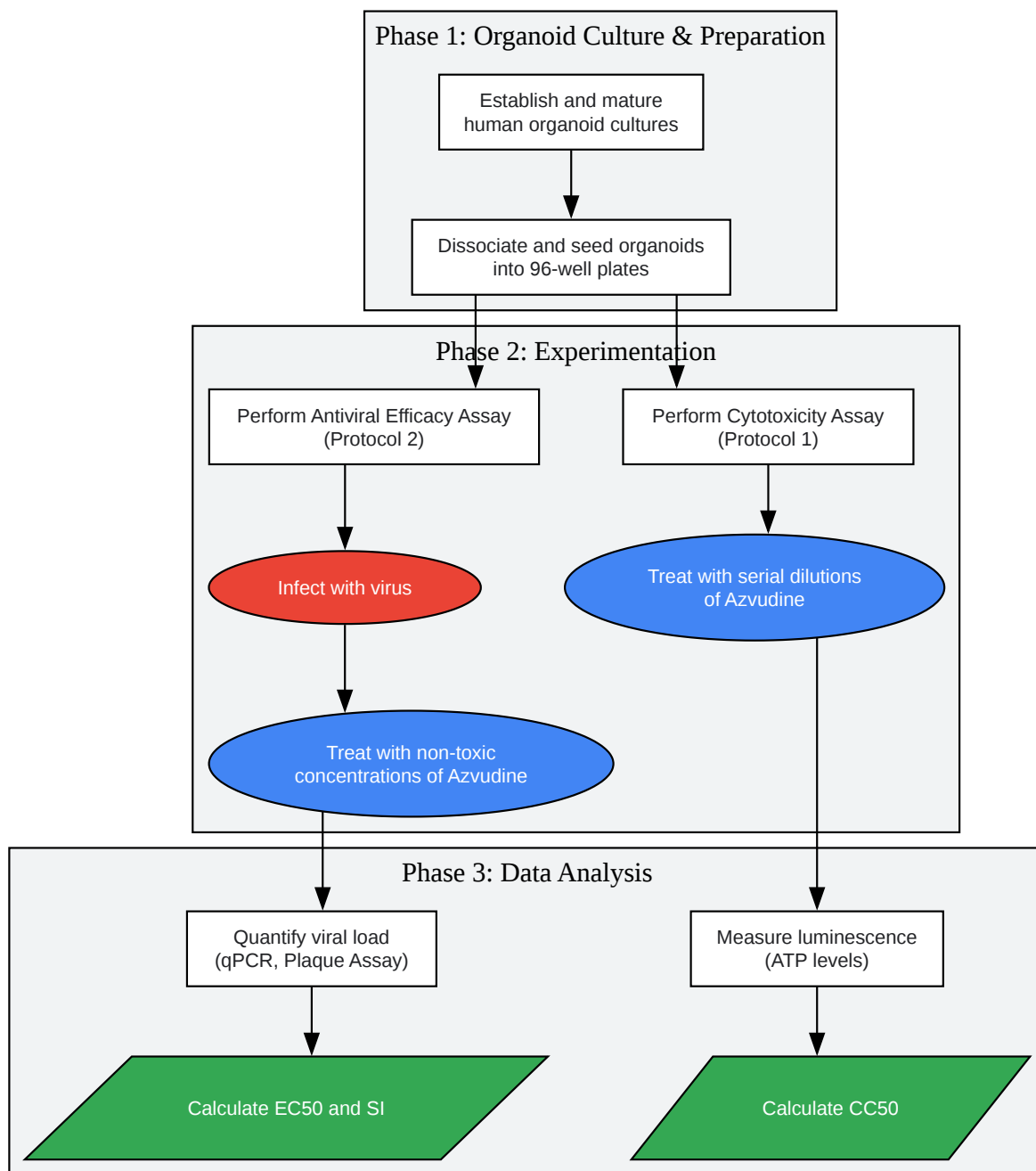
Organoid Model	Cell Viability Assay	Incubation Time (hours)	CC50 (μM)
Human Lung Organoids	CellTiter-Glo® 3D	72	Data
Human Intestinal Organoids	CellTiter-Glo® 3D	72	Data
Human Liver Organoids	CellTiter-Glo® 3D	72	Data

Table 2: Antiviral Efficacy of **Azvudine Hydrochloride** in Virus-Infected Organoid Models

Organoid Model	Virus	Endpoint Assay	EC50 (nM)	Selectivity Index (SI)
Human Lung Organoids	SARS-CoV-2	qPCR	Data	Data
Human Intestinal Organoids	Rotavirus	Plaque Assay	Data	Data
Human Liver Organoids	Hepatitis B Virus	qPCR	Data	Data

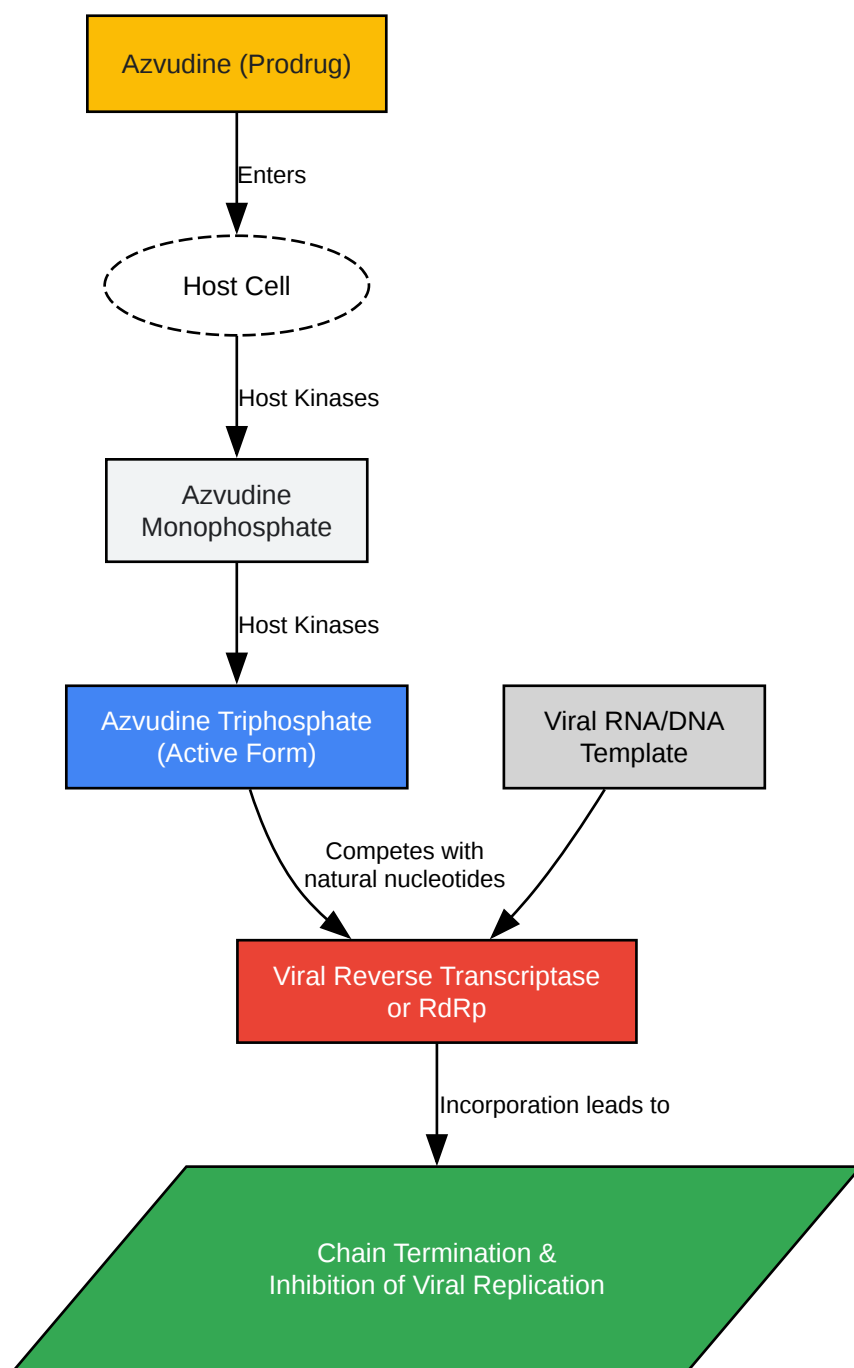
Note: The EC50 values for Azvudine against HIV have been reported to be in the low nanomolar to picomolar range in cell line-based assays.[\[4\]](#)[\[19\]](#)[\[21\]](#)

Visualizations



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Caption: General experimental workflow for evaluating Azvudine in organoids.



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Caption: Mechanism of action of Azvudine as a nucleoside analog.[22][23]

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